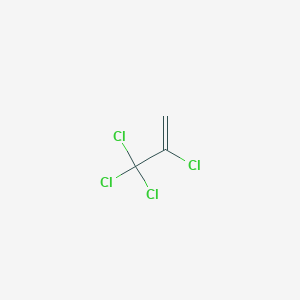

1-Propene, 2,3,3,3-tetrachloro-

Description

Properties

IUPAC Name |

2,3,3,3-tetrachloroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl4/c1-2(4)3(5,6)7/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUUGVDRLWLNGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(Cl)(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343285 | |

| Record name | 1-Propene, 2,3,3,3-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16500-91-7 | |

| Record name | 1-Propene, 2,3,3,3-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propene, 2,3,3,3-tetrachloro- can be synthesized through the chlorination of propene. The process involves the addition of chlorine to the double bond of propene, resulting in the formation of 1,2-dichloropropane. Further chlorination of 1,2-dichloropropane leads to the formation of 1,1,2,3-tetrachloropropane, which upon dehydrochlorination yields 1-Propene, 2,3,3,3-tetrachloro- .

Industrial Production Methods: The industrial production of 1-Propene, 2,3,3,3-tetrachloro- typically involves a continuous process. This process includes the catalytic dehydrochlorination of 1,1,1,3,3-pentachloropropane in the gas phase to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-Propene, 2,3,3,3-tetrachloro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different chlorinated products.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and ammonia are commonly employed.

Major Products: The major products formed from these reactions include various chlorinated propene derivatives, which have applications in different industrial processes .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C3H2Cl4

- Molecular Weight : 179.85 g/mol

- Structural Characteristics : The compound features a propene backbone with four chlorine atoms substituted at the 2nd and 3rd positions. This substitution pattern influences its reactivity and stability.

Industrial Applications

1. Synthesis of Fluorinated Compounds

1-Propene, 2,3,3,3-tetrachloro- serves as a precursor in the synthesis of various fluorinated compounds. Its chlorinated structure allows for straightforward transformations into fluorinated derivatives through halogen exchange reactions. For instance, it can be converted into tetrafluoropropenes used as refrigerants due to their low global warming potential (GWP) and zero ozone depletion potential (ODP) .

2. Chemical Intermediates

The compound is utilized as an intermediate in the production of agrochemicals and pharmaceuticals. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing more complex organic molecules.

Environmental Applications

1. Replacement for Ozone-Depleting Substances

Due to its properties and the ability to be transformed into less harmful substances, 1-Propene, 2,3,3,3-tetrachloro- is considered a candidate for replacing traditional chlorofluorocarbons (CFCs) in refrigeration systems. The derivatives produced from this compound are being explored as alternatives that comply with global environmental regulations aimed at reducing ozone layer depletion .

Analytical Applications

1. Chromatography

The compound can be analyzed using high-performance liquid chromatography (HPLC) techniques. It has been noted that specific columns can effectively separate and quantify chlorinated propene derivatives in complex mixtures . This analytical capability is crucial for quality control and environmental monitoring.

Case Studies

Case Study 1: Synthesis of Tetrafluoropropene

A significant study involved the transformation of 1-Propene, 2,3,3,3-tetrachloro- into 2,3,3,3-tetrafluoropropene (HFO-1234yf). This process demonstrated high efficiency and yield when using hydrogen fluoride under controlled conditions. The resulting tetrafluoropropene is now widely used as a refrigerant due to its favorable environmental profile .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impact of substituting CFCs with derivatives of 1-Propene, 2,3,3,3-tetrachloro- showed a significant reduction in GWP when using these newer compounds in refrigeration systems. The assessment highlighted the importance of transitioning to safer alternatives while maintaining efficiency in cooling technologies .

Mechanism of Action

The mechanism of action of 1-Propene, 2,3,3,3-tetrachloro- involves its interaction with molecular targets and pathways within biological systems. It can inhibit specific enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Propene, 1,1,3,3-Tetrachloro- (CAS 18611-43-3)

1-Propene, 2,3,3,3-Tetrachloro- (HCO-1230xf)

- Formula : C₃HCl₄

- Structure : CHCl=CF₃ (fluorine substituents; often confused with fluorinated analogs).

- Applications : Key intermediate in HFO-1234yf production via HF azeotropes .

Saturated Analog: 1,1,2,3-Tetrachloropropane (CAS 18495-30-2)

- Formula : C₃H₄Cl₄ (saturated alkane).

- Boiling Point : 180°C (453.15 K) .

- Reactivity : Less reactive than unsaturated analogs due to absence of a double bond.

Fluorinated Derivatives

2-Chloro-3,3,3-Trifluoropropene (HCFO-1233xf)

Data Tables

*Discrepancy noted between sources .

Research Findings

Phase Behavior and Azeotropes

- 2,3,3,3-Tetrachloropropene (HCO-1230xf) forms binary azeotropes with HF, critical for purifying HFO-1234yf. These mixtures simplify separation processes in industrial fluorination .

Thermodynamic Modeling

- The Cubic-Plus-Association (CPA) equation predicts vapor-liquid equilibrium (VLE) for chlorinated compounds but shows >20% deviations in ternary systems (e.g., CH₄ + thiols) due to complex interactions .

Biological Activity

1-Propene, 2,3,3,3-tetrachloro- (commonly referred to as perchloro-1-propene) is a chlorinated hydrocarbon with the molecular formula C3HCl4. This compound is notable for its high reactivity and potential biological effects, particularly concerning toxicity and mutagenicity. Understanding its biological activity is crucial for assessing its safety and potential applications in various industries.

1-Propene, 2,3,3,3-tetrachloro- is a clear, colorless liquid with a boiling point of 110°C and a melting point of -123°C. Its structure includes four chlorine atoms attached to the propene backbone, which significantly influences its chemical behavior and biological interactions. The compound is soluble in organic solvents but insoluble in water, making it a challenging substance to manage in environmental contexts.

Toxicological Profile

1-Propene, 2,3,3,3-tetrachloro- has been classified as a toxic compound with several adverse biological effects:

- Irritation : Contact with skin or eyes can cause irritation.

- Carcinogenicity : It is suspected to be a carcinogen based on available data.

- Mutagenicity : Evidence suggests that it may induce mutations in genetic material .

- Neurotoxicity : Experimental studies indicate significant effects on the central nervous system (CNS), liver, and kidneys in animal models.

Case Studies

Several studies have documented the toxic effects of chlorinated hydrocarbons similar to 1-propene, 2,3,3,3-tetrachloro-. For instance:

- A study on related compounds demonstrated that exposure could lead to hepatotoxicity and potential neurotoxic effects in occupational settings .

- Research has indicated that exposure to chlorinated hydrocarbons can result in developmental and reproductive toxicity .

The biological activity of 1-propene, 2,3,3,3-tetrachloro- can be attributed to its ability to interact with cellular components:

- Reactive Metabolites : The metabolism of this compound can produce reactive intermediates that may bind to DNA and proteins, leading to cellular damage.

- Oxidative Stress : Chlorinated compounds often induce oxidative stress pathways that contribute to their toxicological profiles.

Analytical Methods for Biological Activity Assessment

Various analytical techniques have been employed to study the biological effects of 1-propene, 2,3,3,3-tetrachloro-, including:

| Method | Description |

|---|---|

| Gas Chromatography (GC) | Used for quantifying levels in biological samples. |

| High-Performance Liquid Chromatography (HPLC) | Separates and analyzes complex mixtures. |

| Mass Spectrometry (MS) | Identifies molecular structures and metabolites. |

These methods are essential for understanding exposure levels and the resultant biological impacts.

Current Research Trends

Research on 1-propene, 2,3,3,3-tetrachloro- is increasingly focused on:

- Toxicological Evaluations : Ongoing studies aim to clarify its carcinogenic potential and mechanisms of action.

- Environmental Impact Assessments : Investigations into its persistence in the environment and potential ecological risks are critical due to its widespread use as an industrial solvent .

Future Directions

Future research should prioritize the following areas:

- Development of Safer Alternatives : Exploring eco-friendly substitutes for industrial applications.

- Enhanced Analytical Techniques : Improving detection methods for better monitoring of environmental exposure.

- Longitudinal Health Studies : Conducting comprehensive studies on long-term exposure effects in humans and wildlife.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.